Chiglitazar - 743438-45-1

Chiglitazar

Catalog Number: EVT-264094
CAS Number: 743438-45-1
Molecular Formula: C36H29FN2O4
Molecular Weight: 572.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chiglitazar, also known as CS-038, is a potent and selective PPAR agonist potentially for the treatment of type 2 diabetes. Chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Chiglitazar showed transactivating activity in each PPARα, γ, and δ subtype and upregulated the expression of PPARα and/or PPARδ downstream genes involved in the key processes of lipid metabolism and thermogenesis. Comparable blood glucose lowering effect was observed between chiglitazar and rosiglitazone, but chiglitazar did not significantly increase the body weight in KKAy and fat pad weight in db/db mice.
Source and Classification

Chiglitazar is derived from a class of compounds known as glitazars, which are designed to target multiple PPAR subtypes. Its development stems from the need for more effective insulin sensitizers that can address metabolic syndrome without the adverse effects commonly associated with existing therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Chiglitazar involves several key steps that can be efficiently controlled. A notable method includes the use of acetonitrile precipitation, which has been highlighted for its simplicity and rapid execution. This method allows for effective purification of the compound from reaction mixtures, ensuring high yield and purity .

Molecular Structure Analysis

Structure and Data

Chiglitazar's molecular structure features a complex arrangement that facilitates its interaction with various PPAR subtypes. The compound's structural formula can be represented as:

C21H24FN3O3S\text{C}_{21}\text{H}_{24}\text{F}\text{N}_3\text{O}_3\text{S}

Key structural characteristics include multiple functional groups that enhance its binding affinity to PPARs. Recent studies using X-ray crystallography have provided insights into its binding conformation, revealing how it achieves selective activation of different receptor subtypes .

Chemical Reactions Analysis

Reactions and Technical Details

Chiglitazar undergoes several significant chemical reactions during its synthesis and when interacting with biological systems. Notably, it exhibits transactivating activity across PPAR subtypes, leading to the upregulation of target genes involved in glucose and lipid metabolism. The binding interactions are characterized by hydrogen bonding and hydrophobic contacts with critical residues in the receptor binding pockets .

In vitro studies have demonstrated that Chiglitazar can modulate gene expression related to lipid metabolism, indicating its potential role in managing dyslipidemia associated with type 2 diabetes .

Mechanism of Action

Process and Data

The mechanism by which Chiglitazar exerts its effects involves its dual agonistic action on PPAR-alpha and PPAR-gamma. Upon binding to these receptors, Chiglitazar activates transcriptional programs that enhance insulin sensitivity and promote fatty acid oxidation while reducing lipogenesis. This dual action is crucial for improving metabolic profiles in diabetic patients.

Molecular dynamics simulations have shown that Chiglitazar stabilizes specific conformations of PPARs that favor gene transcription associated with metabolic regulation, thereby differentiating it from other agonists that may only partially activate these pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chiglitazar possesses distinct physical properties such as:

  • Molecular Weight: Approximately 392.49 g/mol
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical analyses indicate that Chiglitazar has a moderate lipophilicity, which aids in its bioavailability when administered orally .

Applications

Scientific Uses

Chiglitazar is primarily investigated for its therapeutic potential in treating type 2 diabetes mellitus due to its insulin-sensitizing properties. Clinical trials have demonstrated its efficacy in lowering blood glucose levels and improving lipid profiles compared to placebo treatments. Additionally, ongoing research is exploring its application in other metabolic disorders related to obesity and cardiovascular diseases .

The compound's ability to selectively activate multiple PPAR subtypes positions it as a versatile agent in metabolic therapy, potentially offering benefits over existing treatments by minimizing adverse effects while maximizing therapeutic outcomes .

Introduction to Chiglitazar as a Pan-PPAR Agonist

Structural and Pharmacological Profile of Chiglitazar

Chiglitazar (chemical name: (2S)-3-[4-[2-(9H-carbazol-9-yl)ethoxy]phenyl]-2-[[2-(4-fluorobenzoyl)phenyl]amino]propanoic acid) is a synthetic non-thiazolidinedione (non-TZD) small molecule with a molecular weight of 572.64 g/mol and the chemical formula C₃₆H₂₉FN₂O₄ [2] [6]. Its structure features a chiral center producing the S-enantiomer, which is critical for its pharmacological activity, along with four hydrogen bond acceptors, two hydrogen bond donors, and a large hydrophobic domain that facilitates interactions with the ligand-binding pockets (LBDs) of peroxisome proliferator-activated receptors (PPARs) [2] [6]. Chiglitazar violates two of Lipinski's rules due to its high lipophilicity (XLogP: 8.71) and molecular weight, characteristics shared with other nuclear receptor-targeting drugs [2].

Chiglitazar functions as a pan-PPAR agonist, exhibiting distinct activation profiles across PPAR subtypes:

  • PPARγ: Full agonism (EC₅₀ = 0.08 μM)
  • PPARα: Partial agonism (EC₅₀ = 1.2 μM)
  • PPARβ/δ: Partial agonism (EC₅₀ = 1.7 μM) [4] [6]

Molecular dynamics simulations (3 μs duration) reveal chiglitazar binds most strongly to PPARγ (MM-GBSA energy: -144.6 kcal/mol), followed by PPARα (-138.0 kcal/mol) and PPARβ/δ (-135.9 kcal/mol) [1]. The binding mode involves hydrogen bonding with key residues: Ser289 and Glu343 in PPARγ (instead of Tyr473 targeted by TZDs like rosiglitazone), explaining its non-TZD mechanism [1] [4]. This unique interaction stabilizes helix 12 in the AF-2 domain differently than full agonists, resulting in a "linear conformation" associated with partial agonism in PPARα and PPARβ/δ [1]. Tissue distribution studies in rats show high concentrations in metabolically active organs (liver, pancreas, skeletal muscle) but lower accumulation in adipose tissue, kidneys, and heart—a profile distinct from TZDs that may explain its reduced adipogenic side effects [4].

Table 1: Structural and Pharmacodynamic Properties of Chiglitazar

PropertyValueMethod/Reference
Molecular FormulaC₃₆H₂₉FN₂O₄ [2] [6]
Molecular Weight572.64 g/mol [6]
XLogP8.71 [2]
Hydrogen Bond Acceptors4 [2]
Hydrogen Bond Donors2 [2]
PPARγ EC₅₀0.08 μM [4]
PPARα EC₅₀1.2 μM [4]
PPARβ/δ EC₅₀1.7 μM [4]
Binding Energy (PPARγ)-144.6 kcal/mol (MM-GBSA) [1]

Historical Development of PPAR-Targeted Therapies

The therapeutic targeting of PPARs has evolved through distinct phases characterized by mechanistic insights and clinical outcomes:1. First-Generation Agonists (Selective):- Fibrates (PPARα agonists like clofibrate, 1967) were serendipitously discovered lipid-lowering agents [5].- Thiazolidinediones (PPARγ agonists: troglitazone, rosiglitazone, pioglitazone; 1999–2000) revolutionized type 2 diabetes (T2DM) treatment by improving insulin sensitivity but were linked to weight gain, fluid retention, and cardiovascular risks [5] [7].

  • Dual Agonists (Failures and Successes):
  • Muraglitazar (PPARα/γ) demonstrated superior glycemic and lipid control but was discontinued (2006) due to cardiovascular safety concerns and PPARγ-driven fluid retention [5] [10].
  • Saroglitazar (PPARα/γ, approved in India, 2013) and elafibranor (PPARα/δ, FDA-approved for PBC, 2024) emerged as safer successors [5] [8].
  • Pan-PPAR Agonists:Chiglitazar represents this third-generation approach, designed to activate all three PPAR subtypes with a balanced efficacy-safety profile. Discovered by Shenzhen Chipscreen Biosciences, it completed Phase III trials in China (2021) and gained approval for T2DM in 2022 [2] [6]. Other pan-agonists like lanifibranor (Inventiva) are in development for non-alcoholic steatohepatitis (NASH) [8].

Table 2: Evolution of PPAR-Targeted Therapies

EraCompound ClassRepresentative DrugsKey Outcomes
1960s–1990sPPARα agonistsClofibrate, fenofibrateEffective for hypertriglyceridemia
1999–2010PPARγ agonistsRosiglitazone, pioglitazoneInsulin sensitization; weight gain/CV risks
2000–2010Dual PPARα/γ agonistsMuraglitazar, tesaglitazarDevelopment halted due to safety concerns
2013–2024Next-gen dual/pan agonistsSaroglitazar, elafibranor, chiglitazarApproved in specific markets; improved safety

Rationale for Pan-PPAR Activation in Metabolic Disorders

The therapeutic rationale for chiglitazar stems from the complementary roles of PPAR isoforms in regulating glucose and lipid metabolism:

  • PPARγ: Primarily enhances insulin sensitivity via adipocyte differentiation, free fatty acid sequestration in adipose tissue, and adiponectin secretion [4] [7]. Full agonism is essential for glucose control but risks weight gain and edema.
  • PPARα: Promotes hepatic fatty acid oxidation, ketogenesis, and triglyceride clearance while raising HDL-C. It counters PPARγ-driven weight gain by enhancing lipid catabolism [4] [10].
  • PPARβ/δ: Boosts fatty acid oxidation in skeletal muscle and thermogenesis, improving whole-body energy expenditure and insulin sensitivity [4] [7].

Chiglitazar’s balanced pan-agonism simultaneously addresses multiple facets of metabolic syndrome:

  • Glycemic Control: Full PPARγ activation upregulates insulin-responsive genes (e.g., GLUT4, IRS-1) in adipocytes, comparable to rosiglitazone in reducing HbA1c in T2DM patients [4] [9].
  • Lipid Homeostasis: Partial PPARα/δ agonism upregulates genes for fatty acid oxidation (CPT1A, ACADVL) and thermogenesis (UCP1), reducing hepatic steatosis and plasma triglycerides without inducing PPARγ-mediated adipogenesis [4] [8].
  • Tissue-Specific Effects: Its distribution favors metabolic organs (liver, muscle) over adipose tissue, limiting weight gain. In db/db mice, chiglitazar matched rosiglitazone’s glucose-lowering effects but avoided increases in body weight and heart weight [4].
  • Gene Regulation Synergy: In vitro studies show chiglitazar uniquely upregulates PPARα/δ-targeted genes involved in lipid metabolism (PDK4, ANGPTL4) while fully activating PPARγ targets like ADIPOQ (adiponectin) [4] [8].

Table 3: Complementary Metabolic Effects of Chiglitazar’s Pan-PPAR Activation

PPAR SubtypePrimary Metabolic RoleKey Target GenesFunctional Outcome
PPARγInsulin sensitivity, adipogenesisADIPOQ, GLUT4, FABP4Improved glucose uptake; reduced insulin resistance
PPARαHepatic lipid catabolismCPT1A, ACADVL, APOA1Lower triglycerides; increased HDL-C
PPARβ/δMuscle fatty acid oxidationPDK4, UCP1, ANGPTL4Enhanced energy expenditure; reduced ectopic lipids

Genetic evidence further validates pan-PPAR targeting: Truncated PPARγ isoforms (e.g., PPARγ M135) lacking the AF-1 domain show increased agonist-induced transactivation, suggesting domain-specific modulation could enhance insulin sensitization [3]. Chiglitazar’s design leverages this by avoiding full stabilization of helix 12 in PPARα/δ (partial agonism) while fully activating PPARγ, thus achieving a "selective PPAR modulator" (SPPARM)-like profile [1] [7]. This mechanistic nuance positions chiglitazar as a promising therapeutic agent for complex metabolic diseases like T2DM and NASH, where multi-factorial dysregulation demands coordinated transcriptional modulation [8] [10].

Properties

CAS Number

743438-45-1

Product Name

Chiglitazar

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid

Molecular Formula

C36H29FN2O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

CS-038; CS 038; CS038; Chiglitazar

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.